molecular formula C8H6F2N2 B13129204 5-(Difluoromethyl)-6-methylnicotinonitrile

5-(Difluoromethyl)-6-methylnicotinonitrile

Cat. No.: B13129204
M. Wt: 168.14 g/mol
InChI Key: XLIJCRAURQEXSC-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-6-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a difluoromethyl group and a methyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents, such as difluoromethyl sulfone or difluoromethyl iodide, in the presence of a base and a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)-6-methylnicotinonitrile may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-6-methylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)-6-methylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-6-methylnicotinonitrile
  • 5-(Chloromethyl)-6-methylnicotinonitrile
  • 5-(Bromomethyl)-6-methylnicotinonitrile

Uniqueness

5-(Difluoromethyl)-6-methylnicotinonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C8H6F2N2

Molecular Weight

168.14 g/mol

IUPAC Name

5-(difluoromethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C8H6F2N2/c1-5-7(8(9)10)2-6(3-11)4-12-5/h2,4,8H,1H3

InChI Key

XLIJCRAURQEXSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)C(F)F

Origin of Product

United States

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